molecular formula C20H32O4 B13396538 Trachyloban-2B,6B,18,19-tetraol

Trachyloban-2B,6B,18,19-tetraol

Cat. No.: B13396538
M. Wt: 336.5 g/mol
InChI Key: YPPPTXCDCPVIBS-NJLZRGSMSA-N
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Description

Trachyloban-2B,6B,18,19-tetraol is a diterpenoid compound with the molecular formula C20H32O4 It is a member of the trachylobane family, which is known for its unique structural features and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trachyloban-2B,6B,18,19-tetraol typically involves a multi-step process. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves the enantioselective and scalable synthesis of ent-trachylobanes. For example, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to selectively convert the synthesized ent-trachylobanes into higher functionalized derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.

Chemical Reactions Analysis

Types of Reactions

Trachyloban-2B,6B,18,19-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at specific positions.

Common Reagents and Conditions

Common reagents used in the synthesis and functionalization of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives. For example, the C-11 oxidized ent-trachylobane and the C-3 oxidized derivative are notable products obtained through selective C-H oxidation .

Mechanism of Action

The mechanism of action of Trachyloban-2B,6B,18,19-tetraol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to exhibit weak binding activity to the antiapoptotic protein Bcl-xL . This interaction can influence cellular processes such as apoptosis and cell proliferation.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,3R,4S,7S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-3,7-diol

InChI

InChI=1S/C20H32O4/c1-17-4-11(23)5-20(9-21,10-22)16(17)14(24)7-19-6-13-12(3-15(17)19)18(13,2)8-19/h11-16,21-24H,3-10H2,1-2H3/t11-,12+,13?,14+,15-,16-,17-,18+,19+/m0/s1

InChI Key

YPPPTXCDCPVIBS-NJLZRGSMSA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO)O

Canonical SMILES

CC12CC(CC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO)O

Origin of Product

United States

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